(R)-3-Phenyl-2-(benzylamino)-1-propanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenyl-2-(benzylamino)-1-propanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. Another method includes the reductive amination of the corresponding aldehyde with benzylamine, followed by reduction of the imine intermediate. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Industrial Production Methods
On an industrial scale, the production of ®-3-Phenyl-2-(benzylamino)-1-propanol often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as hydrogenation under high pressure and temperature, and the use of chiral catalysts to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Phenyl-2-(benzylamino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-Phenyl-2-(benzylamino)-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action
Properties
IUPAC Name |
(2R)-2-(benzylamino)-3-phenylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDBXYWIPUULZ-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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